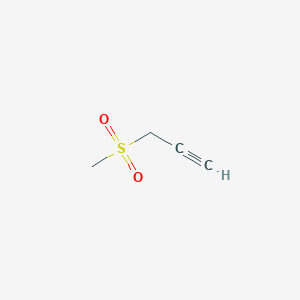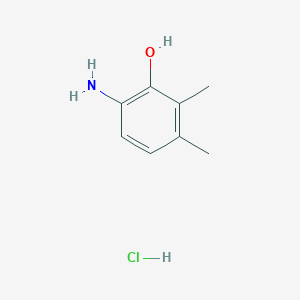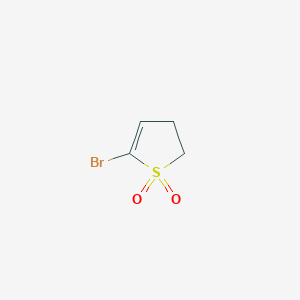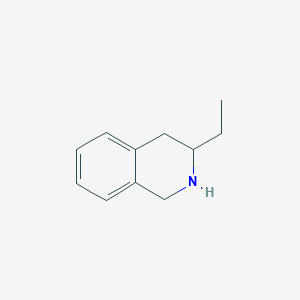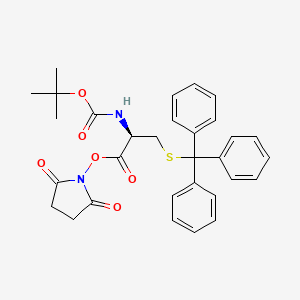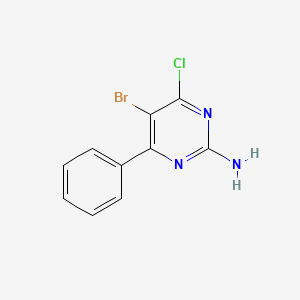
5-Bromo-4-chloro-6-phenylpyrimidin-2-amine
Vue d'ensemble
Description
The compound 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine is a pyrimidine derivative that is of interest in various chemical and pharmaceutical research areas. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The bromo, chloro, and phenyl substituents on the pyrimidine ring can significantly alter the compound's reactivity and interaction with biological systems, making it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves regioselective reactions and can be influenced by the substituents present on the pyrimidine ring. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . This suggests that similar methodologies could be applied to synthesize the target compound by substituting the appropriate phenyl group at the 6-position.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic and crystallographic techniques. X-ray crystallography analysis has been used to determine the crystalline structure of related compounds, revealing the presence of typical intramolecular hydrogen bonds that stabilize the crystal structure . Such detailed structural analysis is crucial for understanding the reactivity and potential interactions of the compound.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions and reactions with secondary amines. For example, the reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with secondary amines in boiling ethanol affords 4-amino-5-bromo-2-substituted aminopyrimidines . This indicates that the target compound may also participate in similar reactions, which could be useful for further functionalization or for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives like 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine can be predicted based on the properties of similar compounds. For instance, the presence of halogen atoms can influence the compound's polarity, reactivity, and interactions with biological targets. The compound's solubility, melting point, and stability can also be affected by the nature and position of its substituents. These properties are essential for the compound's potential application in medicinal chemistry and other fields.
Applications De Recherche Scientifique
1. Chemical Synthesis and Structural Analysis
5-Bromo-4-chloro-6-phenylpyrimidin-2-amine plays a significant role in the field of chemical synthesis. Research by Doulah et al. (2014) explores the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, demonstrating the formation of related pyrimidine compounds which have potential applications in various chemical syntheses. This compound's crystalline structure, including its hydrogen bond interactions, was detailed, offering insights into its physical and chemical properties (Doulah et al., 2014).
2. Amination Reactions and Mechanistic Insights
The reaction of pyrimidine derivatives with ammonia and other amines is a crucial area of study. Kroon and Plas (2010) investigated the amination of 2-bromo-4-phenylpyrimidine, providing valuable information on the chemical mechanisms involved, such as the SN(ANRORC) mechanism. These insights can inform the development of new synthetic methodologies and compounds (Kroon & Plas, 2010).
3. Exploration of Substitution Reactions
Research into the substitution reactions involving pyrimidine derivatives reveals the versatility of these compounds in chemical synthesis. For instance, Stevens et al. (1995) explored the electrophilic nitration and sulphonation of bropirimine, a compound related to 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine, demonstrating how different substituents can be introduced into the pyrimidine ring, thereby modifying its properties (Stevens et al., 1995).
Propriétés
IUPAC Name |
5-bromo-4-chloro-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3/c11-7-8(6-4-2-1-3-5-6)14-10(13)15-9(7)12/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPECLXUICXOZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559508 | |
| Record name | 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-6-phenylpyrimidin-2-amine | |
CAS RN |
106791-93-9 | |
| Record name | 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

